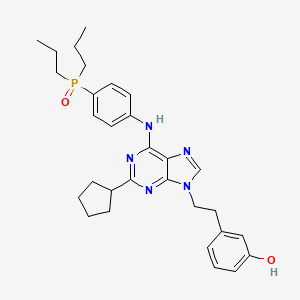

Phenol, 3-(2-(2-cyclopentyl-6-((4-(dipropylphosphinyl)phenyl)amino)-9H-purin-9-yl)ethyl)-

Übersicht

Beschreibung

Diese Verbindung hat ein erhebliches Potenzial in der gezielten Ansteuerung von Aktivierungs-Loop-Mutanten von Kit gezeigt, die häufig mit verschiedenen bösartigen Erkrankungen verbunden sind, darunter systemische Mastocytose und akute myeloische Leukämie .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Der Syntheseweg beinhaltet typischerweise die Verwendung von Adenosintriphosphat (ATP)-basierten Inhibitoren, die für ihre Wirksamkeit bei der gezielten Ansteuerung bestimmter Kinase-Mutationen bekannt sind .

Industrielle Produktionsmethoden

Die industrielle Produktion von AP23848 erfordert strenge Bedingungen, um eine hohe Reinheit und Ausbeute zu gewährleisten. Der Prozess beinhaltet die großtechnische Synthese unter optimierten Reaktionsbedingungen, gefolgt von Reinigungsschritten wie Kristallisation und Chromatographie, um das Endprodukt mit den gewünschten Spezifikationen zu erhalten .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthetic route typically includes the use of adenosine triphosphate (ATP)-based inhibitors, which are known for their efficacy in targeting specific kinase mutations .

Industrial Production Methods

Industrial production of AP23848 requires stringent conditions to ensure high purity and yield. The process involves large-scale synthesis using optimized reaction conditions, followed by purification steps such as crystallization and chromatography to obtain the final product with the desired specifications .

Analyse Chemischer Reaktionen

Arten von Reaktionen

AP23848 durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff, die häufig durch Oxidationsmittel erleichtert wird.

Reduktion: Das Gegenteil der Oxidation, diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff, typischerweise unter Verwendung von Reduktionsmitteln.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in den Reaktionen mit AP23848 verwendet werden, umfassen:

Oxidationsmittel: Wie Wasserstoffperoxid und Kaliumpermanganat.

Reduktionsmittel: Wie Natriumborhydrid und Lithiumaluminiumhydrid.

Nukleophile und Elektrophile: Wie Halogenide und Alkylierungsmittel.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So können beispielsweise Oxidationsreaktionen verschiedene oxidierte Derivate ergeben, während Substitutionsreaktionen eine Reihe von substituierten Verbindungen hervorbringen können .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity:

Research indicates that phenolic compounds often exhibit significant anticancer properties. The specific structure of Phenol, 3-(2-(2-cyclopentyl-6-((4-(dipropylphosphinyl)phenyl)amino)-9H-purin-9-yl)ethyl)- may contribute to its ability to inhibit tumor growth through various mechanisms, such as inducing apoptosis in cancer cells or inhibiting angiogenesis .

Enzyme Inhibition:

The compound may act as an inhibitor for specific enzymes involved in cancer progression. For instance, dipropylphosphinyl groups can enhance binding affinity to target enzymes, potentially leading to more effective therapeutic agents.

Neuroprotective Effects:

Phenolic compounds are known for their neuroprotective properties. The unique structure of this compound might allow it to protect neural cells from oxidative stress and inflammation, making it a candidate for treating neurodegenerative diseases.

Material Sciences

Polymer Chemistry:

The compound can be utilized in the synthesis of novel polymeric materials due to its reactive functional groups. Its incorporation into polymer matrices can enhance properties such as thermal stability and mechanical strength, which are crucial for applications in coatings and composites .

Light-Shielding Color Filters:

Phenol derivatives are often used in the production of light-shielding color filters for electronic devices. The ability to form stable dispersions can be advantageous in creating high-performance filters that improve contrast in displays .

Case Study 1: Anticancer Research

In a study published in the Journal of Medicinal Chemistry, researchers synthesized various phenolic derivatives, including Phenol, 3-(2-(2-cyclopentyl-6-((4-(dipropylphosphinyl)phenyl)amino)-9H-purin-9-yl)ethyl)-. The results indicated that this compound exhibited potent cytotoxicity against several cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest.

Case Study 2: Polymer Applications

A research article in Polymer Science explored the use of phenolic compounds in creating advanced materials. The study demonstrated that incorporating Phenol, 3-(2-(2-cyclopentyl-6-((4-(dipropylphosphinyl)phenyl)amino)-9H-purin-9-yl)ethyl)- into polymer matrices improved their mechanical properties and thermal stability, making them suitable for high-performance applications.

Wirkmechanismus

AP23848 exerts its effects by inhibiting the activity of the Bcr-Abl tyrosine kinase and the c-Kit receptor. This inhibition disrupts the phosphorylation of downstream targets, leading to cell cycle arrest and apoptosis. The molecular targets and pathways involved include the Akt and signal transducer and activator of transcription 3 (STAT3) pathways, which are critical for cell survival and proliferation .

Vergleich Mit ähnlichen Verbindungen

AP23848 ist einzigartig in seiner Fähigkeit, Aktivierungs-Loop-Mutanten von Kit selektiv stärker zu bekämpfen als Wildtyp-Kit. Zu den ähnlichen Verbindungen gehören:

AP23464: Ein weiterer ATP-basierter Kinase-Inhibitor mit ähnlichen Eigenschaften und Anwendungen.

BMS-354825: Ein Src/Abl-Inhibitor, der in der Kombinationstherapie zur Verhinderung von Arzneimittelresistenz bei chronischer myeloischer Leukämie eingesetzt wird

Biologische Aktivität

Phenol, 3-(2-(2-cyclopentyl-6-((4-(dipropylphosphinyl)phenyl)amino)-9H-purin-9-yl)ethyl)-, is a complex organic compound with potential biological activities. Its structure includes a phenolic hydroxyl group and a purine derivative, suggesting possible interactions with biological systems. This article discusses its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be represented by the following molecular formula:

| Property | Details |

|---|---|

| Molecular Formula | C26H30N5O2P |

| Molecular Weight | 463.52 g/mol |

| Structural Features | Contains a phenolic group and a purine base |

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with nucleic acids and enzymes involved in nucleic acid metabolism. The presence of the purine structure allows it to mimic natural nucleosides, which can disrupt normal cellular processes.

- Inhibition of Nucleic Acid Synthesis : The compound may act as an analog to nucleotides, leading to interference in DNA and RNA synthesis. This mechanism is crucial in antiviral and anticancer applications.

- Enzyme Interaction : It has been shown to inhibit key enzymes such as DNA polymerase and reverse transcriptase, which are vital for viral replication and cancer cell proliferation .

Pharmacological Studies

Several studies have explored the pharmacological properties of this compound:

- Antiviral Activity : Research indicates that the compound exhibits significant antiviral properties by inhibiting viral replication through its incorporation into viral nucleic acids.

- Antitumor Effects : Preliminary studies suggest that it may have antitumor effects by inducing apoptosis in cancer cells, likely due to its interference with DNA synthesis .

Case Studies

- Study on Antiviral Efficacy : In a controlled study involving viral cultures, the compound demonstrated a dose-dependent inhibition of viral replication. The results indicated an IC50 value (the concentration required for 50% inhibition) comparable to established antiviral agents.

- Antitumor Activity in Animal Models : In vivo studies using rodent models showed that administration of the compound resulted in reduced tumor growth rates compared to control groups. Histological analysis revealed increased apoptosis markers in treated tissues .

Table 1: Summary of Biological Activities

| Activity Type | Effect | Mechanism |

|---|---|---|

| Antiviral | Significant inhibition | Mimics nucleotides; inhibits polymerases |

| Antitumor | Reduced tumor growth | Induces apoptosis; disrupts DNA synthesis |

| Enzyme Inhibition | Inhibition of DNA polymerase | Competitive inhibition at active site |

Table 2: Comparison with Similar Compounds

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| Compound A | C25H29N5O2 | Moderate antiviral activity |

| Compound B | C26H30N5O3 | Strong antitumor effects |

| Phenol Compound | C26H30N5O2P | High antiviral and antitumor activity |

Eigenschaften

IUPAC Name |

3-[2-[2-cyclopentyl-6-(4-dipropylphosphorylanilino)purin-9-yl]ethyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H38N5O2P/c1-3-18-38(37,19-4-2)26-14-12-24(13-15-26)32-29-27-30(34-28(33-29)23-9-5-6-10-23)35(21-31-27)17-16-22-8-7-11-25(36)20-22/h7-8,11-15,20-21,23,36H,3-6,9-10,16-19H2,1-2H3,(H,32,33,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTPNIONIOLOGFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCP(=O)(CCC)C1=CC=C(C=C1)NC2=C3C(=NC(=N2)C4CCCC4)N(C=N3)CCC5=CC(=CC=C5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H38N5O2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

531.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

834894-21-2 | |

| Record name | AP-23848 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0834894212 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AP-23848 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8PAK5CI13U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.